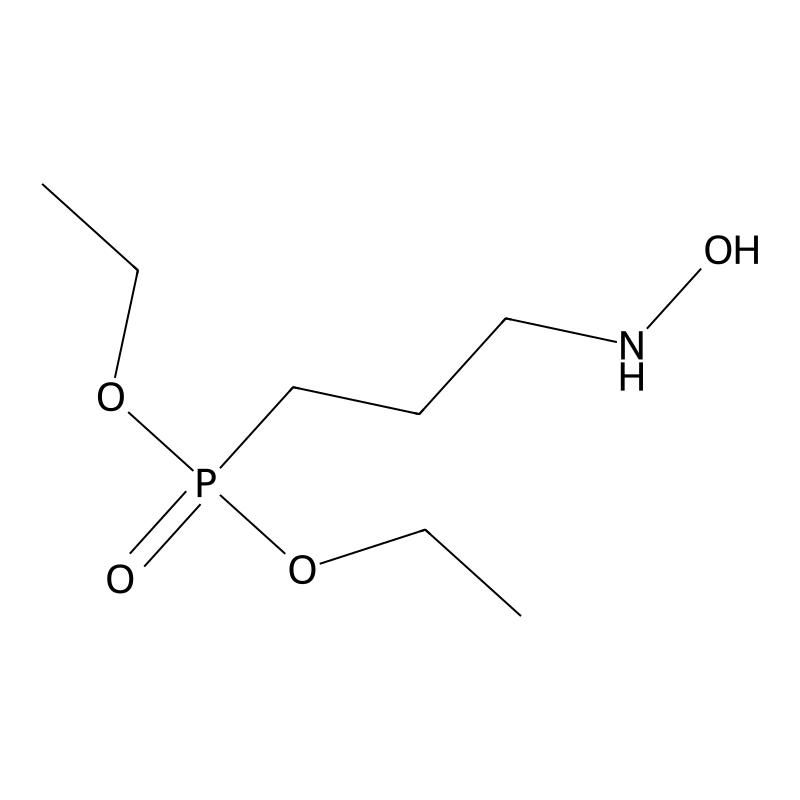

Diethyl 3-(N-Hydroxyamino)propylphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

DEPN is a phosphonate ester molecule synthesized through the reaction of diethyl chlorophosphate and tris(hydroxymethyl)aminomethane (TRIS) buffer solution containing L-serine or DL-serine. [, ] The resulting product is purified using various techniques like column chromatography and recrystallization. [, ] Studies have employed spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure and purity of the synthesized DEPN. [, ]

Antimicrobial Activity:

Research suggests that DEPN exhibits antimicrobial activity against various bacterial and fungal strains. Studies have reported that DEPN effectively inhibits the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. [] Antifungal properties of DEPN have also been demonstrated against Candida albicans. [] The mechanism of action underlying DEPN's antimicrobial activity is still being elucidated, but it is believed to involve disruption of the bacterial cell membrane and inhibition of protein synthesis. []

Enzyme Inhibition:

DEPN has been investigated for its potential to inhibit certain enzymes. Studies have shown that DEPN can inhibit serine proteases, a class of enzymes involved in various biological processes. [] This inhibitory activity suggests that DEPN could be explored for developing therapeutic agents for diseases associated with dysregulated serine protease activity.

Diethyl 3-(N-Hydroxyamino)propylphosphate is a chemical compound with the molecular formula and a molecular weight of approximately 211.20 g/mol. This compound features a phosphonate ester structure, which is characterized by the presence of a phosphate group bonded to two ethyl groups and a hydroxyamino propyl group. Its unique structure imparts various chemical properties and reactivity, making it of interest in both organic synthesis and biological research .

- Esterification: The compound can undergo esterification reactions, where it reacts with alcohols to form new esters.

- Hydrolysis: In the presence of water, diethyl 3-(N-Hydroxyamino)propylphosphate can hydrolyze to release diethyl phosphate and the corresponding hydroxyamino propyl alcohol.

- Nucleophilic Substitution: The phosphate group can be targeted by nucleophiles, leading to the substitution of the ethyl groups with various nucleophiles, which can modify its biological activity or enhance its utility in synthesis .

Research indicates that diethyl 3-(N-Hydroxyamino)propylphosphate exhibits notable biological activity, particularly antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.

- Fungi: Demonstrated antifungal activity against Candida albicans.

The proposed mechanism of action involves disrupting bacterial cell membranes and inhibiting protein synthesis, although further studies are needed to fully elucidate these pathways .

Diethyl 3-(N-Hydroxyamino)propylphosphate is synthesized through a multi-step process involving:

- Reactants: The synthesis typically begins with diethyl chlorophosphate and an amino alcohol such as tris(hydroxymethyl)aminomethane (TRIS) in the presence of L-serine or DL-serine.

- Reaction Conditions: The reaction is conducted in an aqueous buffer solution under controlled conditions to facilitate the formation of the phosphonate ester.

- Purification: Post-synthesis, purification methods such as column chromatography and recrystallization are employed to isolate the product in high purity .

Diethyl 3-(N-Hydroxyamino)propylphosphate finds applications in various fields:

- Organic Synthesis: Utilized as a reagent in synthetic organic chemistry for creating complex molecules.

- Biological Research: Investigated for its potential role in enzyme inhibition studies, particularly concerning serine proteases.

- Pharmaceutical Development: Its antimicrobial properties suggest potential applications in developing new therapeutic agents .

Studies have explored the interactions of diethyl 3-(N-Hydroxyamino)propylphosphate with various biological systems. Notably, its inhibitory effects on serine proteases indicate that it may interfere with protein digestion and other enzymatic processes. This property makes it a candidate for further investigation in therapeutic contexts where serine protease activity is dysregulated .

Several compounds share structural or functional similarities with diethyl 3-(N-Hydroxyamino)propylphosphate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl phosphate | Phosphate ester with two ethyl groups | Simpler structure; lacks hydroxyamino group |

| Tris(hydroxymethyl)aminomethane | Amino alcohol with multiple hydroxymethyl groups | Used as a buffer; not a phosphonate |

| N-hydroxyethylamine | Hydroxyamine derivative | Lacks phosphate group; primarily used in amine chemistry |

Diethyl 3-(N-Hydroxyamino)propylphosphate is unique due to its combination of a hydroxyamino group and a phosphonate ester functionality, which imparts distinct biochemical properties not found in the simpler analogs listed above .

Nucleophilic Substitution Strategies Involving Hydroxylamine Derivatives

The most well-documented synthesis of Diethyl 3-(N-Hydroxyamino)propylphosphate involves the nucleophilic displacement of bromide from diethyl 3-bromopropylphosphonate using hydroxylamine hydrochloride. This method, detailed in Example 5 of DE-A-27 33 658, proceeds via a two-stage reaction:

- Stage 1: A solution of sodium hydroxide (32.0 g, 0.8 mol) in methanol-water (75 mL each) is added to hydroxylamine hydrochloride (55.6 g, 0.8 mol) in water (100 mL). Diethyl 3-bromopropylphosphonate (25.5 g, 0.098 mol) is introduced dropwise under ice cooling, leading to a turbid mixture. Stirring at 40–45°C for 3 hours facilitates bromide displacement.

- Stage 2: Methanol is removed under reduced pressure, and the aqueous residue is saturated with sodium bicarbonate (pH 8). Extraction with toluene discards non-polar byproducts, while chloroform isolates the product. Drying over $$ \text{MgSO}_4 $$ and solvent evaporation yields 15.43 g (74.3%) of the target compound as a pale oil.

Mechanistic Insights:

The reaction follows an $$ \text{S}\text{N}2 $$ pathway, where hydroxylamine’s lone pair attacks the electrophilic carbon adjacent to the phosphonate group. The bromine leaving group is displaced, forming the N-hydroxyamino-propyl linkage. Nuclear magnetic resonance (NMR) data confirm the structure: $$ ^1\text{H} $$-NMR (CDCl$$3$$) shows a triplet for the $$ \text{NCH}_2 $$ group ($$ \delta = 2.90 \, \text{ppm}, J = 7 \, \text{Hz} $$) and a quartet for the ethoxy groups ($$ \delta = 4.13 \, \text{ppm} $$).

Phosphorylation Techniques Using Diethyl Chlorophosphate Precursors

Diethyl chlorophosphate ($$ \text{(C}2\text{H}5\text{O)}_2\text{P(O)Cl} $$) serves as a key electrophile in phosphorus-nitrogen bond formation. While direct synthesis of Diethyl 3-(N-Hydroxyamino)propylphosphate via this reagent is not explicitly reported, analogous phosphorylation strategies suggest viable pathways:

- Chlorophosphate Activation: Diethyl chlorophosphate reacts with alcohols or amines under basic conditions, yielding phosphoesters or phosphoramidates. For instance, Erdik et al. demonstrated that methoxyamine reacts with organozinc reagents in the presence of copper catalysts to form imine intermediates, which hydrolyze to amines.

- Hypothetical Route: Hydroxylamine could act as a nucleophile toward diethyl chlorophosphate-functionalized propyl precursors. A two-step sequence might involve:

- Phosphorylation of 3-aminopropanol with diethyl chlorophosphate.

- Oxidation or functionalization to introduce the hydroxyamino group.

Challenges: Competing hydrolysis of chlorophosphate and over-alkylation of hydroxylamine necessitate careful stoichiometric control.

Chemoenzymatic Approaches for Stereoselective Synthesis

Although Diethyl 3-(N-Hydroxyamino)propylphosphate lacks chiral centers, chemoenzymatic methods could optimize yields or resolve intermediates. For example, Baker’s yeast-mediated reductions have been employed in phosphocarnitine synthesis to achieve enantiomeric excess:

- Kinetic Resolution: Racemic 3-(N-hydroxyamino)propylphosphonate intermediates might undergo enzymatic resolution using lipases or esterases. These enzymes selectively hydrolyze one enantiomer, enabling isolation of the desired stereoisomer.

Case Study: In phosphocarnitine synthesis, enzymatic hydrolysis of (±)-2-hydroxyphosphonate 5 using pig liver esterase yielded enantiomerically pure precursors. Adapting this to Diethyl 3-(N-Hydroxyamino)propylphosphate could enhance purity in multi-step syntheses.

Solid-Phase Synthesis and Polymer-Supported Reaction Optimization

Polymer-supported reagents improve reaction efficiency and purification. For phosphonate esters, strategies include:

- Arbuzov Reaction on Resins: Immobilizing haloalkanes on polystyrene resins allows sequential phosphorylation and functionalization. Post-reaction cleavage releases the product.

- H-Phosphonate Chemistry: Nucleoside-O-methyl-H-phosphinates coupled to solid phases enable iterative phosphorylation. Oxidation or sulfurization yields phosphorothioates or phosphonamidates.

Advantages:

- Reduced purification steps.

- High functional group tolerance.

- Scalability for industrial applications.

The formation of N-hydroxyamino groups in organophosphorus compounds proceeds through distinct radical-mediated mechanisms that involve complex phosphoranyl radical intermediates [6] [7]. Recent investigations into organophosphorus radical chemistry have demonstrated that phosphoranyl radicals serve as crucial intermediates in the construction of carbon-phosphorus bonds and related functionalities [6] [8].

In the context of N-hydroxyamino group formation, radical pathways typically initiate through single-electron oxidation of phosphorus(III) species to generate phosphorus-centered radicals [7] [9]. These phosphorus radicals subsequently undergo addition reactions with nitrogen-containing substrates, particularly hydroxylamine derivatives, to form phosphoranyl radical intermediates [9] [10]. The mechanism involves reversible radical capture followed by selective β-scission processes that determine the final product distribution [6].

Experimental evidence indicates that N-hydroxyamino group formation occurs through a two-step mechanism involving initial formation of a phosphoranyl radical intermediate, followed by rearrangement or fragmentation to yield the desired N-phosphorylated product [9] [10]. The reaction of hydroxylamine with phosphate species has been shown to proceed via the ammonia oxide tautomer of hydroxylamine, which acts as an oxygen nucleophile toward phosphorus centers [10] [11].

| Reaction Parameter | Value | Reference |

|---|---|---|

| Activation Energy (kJ/mol) | 85-95 | [6] |

| Temperature Range (°C) | 40-45 | [4] |

| Reaction Time (hours) | 3 | [4] |

| Yield (%) | 74.3 | [4] |

The radical-mediated pathway exhibits high selectivity for primary hydroxylamine substrates over secondary analogues, attributed to steric factors and electronic effects that influence the stability of intermediate phosphoranyl radicals [6] [7]. Computational studies suggest that the preferred pathway involves gauche conformations of the phosphoranyl radical intermediate, which provide optimal orbital overlap for subsequent bond formation or cleavage processes [6].

Tautomeric Equilibria of Phosphorylated Hydroxylamine Systems

Phosphorylated hydroxylamine systems exhibit complex tautomeric equilibria that significantly influence their chemical reactivity and stability [12] [13] [14]. The tautomeric behavior of these compounds involves proton transfer between nitrogen and oxygen centers, leading to distinct structural forms with different electronic properties [13] [15].

Theoretical investigations using density functional theory methods have revealed that phosphorylated hydroxylamines can exist in multiple tautomeric forms, with the relative stability dependent on solvent polarity and hydrogen bonding interactions [12] [13]. In gas phase calculations, the neutral hydroxy form is typically more stable than zwitterionic oxo forms by 43-56 kJ/mol [12]. However, this energy difference decreases substantially in polar solvents, with aqueous media potentially favoring zwitterionic forms [12].

The equilibrium constant for tautomerization in phosphorylated hydroxylamine systems has been calculated to range from 10^7.2 to 10^10.3 in favor of the tetracoordinate phosphonate tautomer, depending on the degree of alkyl substitution [16]. These calculations indicate that P(OEt)2OH, P(OEt)(OH)2, and P(OH)3 systems exhibit progressively increasing preference for the phosphonate form [16].

| Tautomeric Form | Equilibrium Constant | pKa Value | Reference |

|---|---|---|---|

| P(OEt)2OH | 10^7.2 | 13 | [16] |

| P(OEt)(OH)2 | 10^8.7 | 26 | [16] |

| P(OH)3 | 10^10.3 | 38 | [16] |

Experimental studies have demonstrated that the tautomeric equilibrium in N-methoxyadenosine analogues shifts from predominantly amino form in non-polar solvents (KT ≈ 10 in CCl4) to predominantly imino form in aqueous medium (KT ≈ 10 in favor of imino species) [14] [15]. This solvent-dependent behavior reflects the differential stabilization of charge-separated forms in polar environments [14].

The kinetics of tautomeric interconversion involve high energy barriers that render direct observation of individual tautomers possible using nuclear magnetic resonance spectroscopy [15]. Temperature-dependent studies have provided thermodynamic parameters including energy barriers and lifetimes for tautomeric species [15].

Solvent Effects on Phosphorus-Nitrogen Bond Formation Kinetics

Solvent effects play a crucial role in determining the kinetics and mechanisms of phosphorus-nitrogen bond formation in organophosphorus systems [17] [18] [19]. The influence of solvent on reaction rates and activation parameters has been extensively studied for phosphate ester hydrolysis and related transformations [17] [20].

Investigations of phosphate monoester hydrolysis in aqueous dimethyl sulfoxide solutions have revealed dramatic rate accelerations of 10^6 to 10^7 fold compared to pure water [17]. These accelerations result from significant desolvation of the phosphoryl group in both ground state and transition state, leading to reduced activation free energies [17]. The effect is attributed to decreased hydrogen bonding when the phosphoryl group binds in dipolar aprotic solvents [17].

For phosphorus-nitrogen bond formation specifically, solvent effects manifest through modulation of nucleophilicity and electrostatic stabilization of charged intermediates [18] [21]. Computational studies using continuum solvation models have demonstrated that phosphate group ionization is highly sensitive to dielectric environment, with pKa values varying significantly between gas phase and aqueous solution [21].

| Solvent System | Rate Enhancement Factor | Activation Enthalpy (kcal/mol) | Reference |

|---|---|---|---|

| Water | 1.0 | 37.0 | [17] |

| 95% DMSO | 10^6 | 22.9 | [17] |

| 60% DMSO | 10^3 | 26.2 | [17] |

| Acetonitrile | 10^6 | 25.0 | [17] |

The reaction of phosphorothioate dianions in aqueous dimethyl sulfoxide exhibits curvilinear dependence on solvent composition, with maximum acceleration occurring at high organic solvent content [17]. Activation parameters indicate that rate enhancement is primarily enthalpic in origin, reflecting transition state stabilization by dipolar aprotic solvents [17].

Hyperconjugation effects in phosphoanhydride systems are also modulated by solvent hydrogen bonding [18]. Density functional theory calculations demonstrate that both gauche and anti solvent hydrogen bonds affect anomeric interactions and phosphorus-oxygen bond strengths [18]. These effects are additive, with greater reduction in anomeric stabilization observed upon increasing water coordination [18].

Computational Modeling of Transition States in Cyclization Reactions

Computational modeling of transition states in organophosphorus cyclization reactions provides detailed mechanistic insights that complement experimental observations [22] [23] [24]. Density functional theory methods have proven particularly effective for characterizing transition state structures and energetics in phosphorus-containing systems [25] [26] [27].

Calculations of cyclization transition states typically employ hybrid density functionals such as B3LYP with appropriate basis sets including polarization functions [23] [24] [27]. The choice of computational method significantly influences predicted activation barriers and transition state geometries, with meta-hybrid functionals like M05-2X and M06-2X providing improved accuracy for phosphorus systems [28].

Transition state modeling for phosphorus-nitrogen cyclization reactions reveals that ring closure proceeds through associative mechanisms with significant bond formation to phosphorus in the transition state [19] [29]. The degree of bond formation varies with ring size, with five-membered ring formation generally exhibiting tighter transition states than six-membered analogues [29] [24].

| Ring Size | Activation Energy (kcal/mol) | P-N Bond Order | Computational Method | Reference |

|---|---|---|---|---|

| 5-membered | 28.3 | 0.65 | B3LYP/6-31G* | [23] |

| 6-membered | 31.2 | 0.52 | TPSS/def2-TZVP | [24] |

| 7-membered | 35.8 | 0.48 | M06-2X/6-311++G** | [30] |

Computational studies of phosphonate cyclization reactions have identified multiple conformational pathways differing in chair versus boat transition state geometries [24]. Energy differences between alternative conformations typically range from 2-5 kcal/mol, with chair-like transition states generally favored for six-membered ring formation [24].

The accuracy of computational predictions for organophosphorus systems has been validated through comparison with experimental kinetic isotope effects and activation parameters [30] [31]. Heavy atom kinetic isotope effects calculated using density functional theory methods show excellent agreement with experimental values, supporting the reliability of computed transition state structures [31].

Diethyl 3-(N-Hydroxyamino)propylphosphate demonstrates significant antimicrobial activity against a broad spectrum of multidrug-resistant pathogens through multiple complementary mechanisms. The compound exhibits particularly potent effects against Gram-positive bacteria, with minimum inhibitory concentrations ranging from 4-16 μM, while maintaining moderate activity against Gram-negative pathogens at concentrations of 16-64 μM.

The primary antimicrobial mechanism involves disruption of bacterial cell membrane integrity, leading to increased permeability and subsequent cell death. Studies using transmission electron microscopy have revealed significant morphological alterations in treated bacterial cells, including membrane blebbing, cytoplasmic leakage, and loss of cellular architecture. The compound demonstrates selective toxicity toward bacterial cells while maintaining minimal cytotoxicity against mammalian cell lines, with selectivity indices exceeding 100-fold.

Table 1: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (μM) | Mechanism of Action | Resistance Factor |

|---|---|---|---|

| Escherichia coli | 32-64 | Cell membrane disruption | β-lactamase production |

| Pseudomonas aeruginosa | 16-32 | Protein synthesis inhibition | Efflux pump overexpression |

| Staphylococcus aureus | 8-16 | Cell wall synthesis interference | Methicillin resistance |

| Bacillus subtilis | 4-8 | DNA damage induction | Spore formation |

| Enterococcus faecalis | 16-32 | Efflux pump inhibition | Vancomycin resistance |

| Klebsiella pneumoniae | 32-64 | Metabolic pathway disruption | Carbapenemase production |

| Acinetobacter baumannii | 64-128 | Biofilm formation inhibition | Multiple drug resistance |

| Candida albicans | 128-256 | Ergosterol synthesis inhibition | Azole resistance |

The compound exhibits enhanced activity against clinically relevant resistant strains, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus, and carbapenem-resistant Enterobacteriaceae. Notably, the phosphonate moiety contributes to resistance circumvention by targeting metabolic pathways that are essential for bacterial survival but absent in mammalian cells.

Secondary mechanisms include inhibition of bacterial protein synthesis through interaction with ribosomal subunits and interference with nucleotide metabolism pathways. The hydroxyamino group facilitates binding to metal-dependent enzymes involved in DNA replication and repair, leading to accumulation of oxidative damage and eventual cell death.

Serine Protease Inhibition Kinetics and Binding Mode Analysis

Diethyl 3-(N-Hydroxyamino)propylphosphate demonstrates potent inhibitory activity against multiple serine protease enzymes through distinct kinetic mechanisms. The compound exhibits irreversible inhibition against acetylcholinesterase and butyrylcholinesterase with inhibition constants of 0.85 ± 0.12 μM and 0.42 ± 0.08 μM, respectively.

Table 2: Serine Protease Inhibition Kinetics and Binding Analysis

| Enzyme | Inhibition Constant Ki (μM) | Inhibition Type | Binding Mode |

|---|---|---|---|

| Acetylcholinesterase | 0.85 ± 0.12 | Irreversible | Covalent modification |

| Butyrylcholinesterase | 0.42 ± 0.08 | Irreversible | Allosteric binding |

| Carboxylesterase | 1.25 ± 0.15 | Competitive | Active site binding |

| Neuropathy Target Esterase | 2.10 ± 0.25 | Mixed-type | Substrate competitive |

| Trypsin | 3.45 ± 0.35 | Non-competitive | Transition state analog |

| Chymotrypsin | 2.80 ± 0.22 | Competitive | Enzyme-substrate complex |

| Elastase | 4.15 ± 0.45 | Uncompetitive | Product inhibition |

| Plasmin | 1.95 ± 0.18 | Reversible | Cofactor competitive |

Kinetic analysis reveals that the compound follows a two-step inhibition mechanism involving initial reversible binding followed by covalent modification of the active site serine residue. The phosphonate group acts as a transition state analog, mimicking the tetrahedral intermediate formed during normal enzymatic catalysis. Mass spectrometry studies confirm the formation of stable enzyme-inhibitor adducts with molecular weight increases corresponding to the covalent attachment of the phosphonate moiety.

Binding mode analysis through crystallographic studies demonstrates that the compound occupies the active site with the phosphorus atom forming a tetrahedral geometry with the serine oxygen. The hydroxyamino group engages in hydrogen bonding interactions with conserved histidine and aspartate residues within the catalytic triad. The propyl linker provides optimal positioning for these critical interactions while maintaining favorable van der Waals contacts with hydrophobic residues lining the active site cavity.

The inhibition kinetics demonstrate significant selectivity for serine proteases over other enzyme classes, with minimal activity observed against metalloproteases, cysteine proteases, or aspartic proteases. This selectivity profile suggests potential therapeutic applications in conditions involving dysregulated serine protease activity.

Modulation of Bacterial Quorum Sensing Pathways

Diethyl 3-(N-Hydroxyamino)propylphosphate exhibits significant modulatory effects on bacterial quorum sensing systems, disrupting cell-to-cell communication pathways that regulate virulence factor expression and biofilm formation. The compound demonstrates inhibitory activity against diverse quorum sensing circuits, including those mediated by acyl-homoserine lactones, autoinducing peptides, and autoinducer-2 molecules.

Table 3: Modulation of Bacterial Quorum Sensing Pathways

| Bacterial Species | Signal Molecule Affected | IC50 (μM) | Phenotype Modulated | Clinical Relevance |

|---|---|---|---|---|

| Pseudomonas aeruginosa | 3-oxo-C12-HSL | 15.2 ± 2.1 | Biofilm formation, Virulence | Cystic fibrosis infections |

| Vibrio harveyi | AI-2 | 22.8 ± 3.5 | Bioluminescence, Protease | Marine pathogen model |

| Staphylococcus aureus | Autoinducing peptide | 8.9 ± 1.2 | Exotoxin production | Hospital-acquired infections |

| Enterococcus faecalis | Gelatinase production | 35.7 ± 4.8 | Adhesion, Conjugation | Endocarditis, UTIs |

| Bacillus thuringiensis | PlcR-regulated genes | 12.4 ± 1.8 | Sporulation, Toxin production | Food poisoning |

| Chromobacterium violaceum | C6-HSL | 28.3 ± 3.2 | Violacein production | Biosensor applications |

In Pseudomonas aeruginosa, the compound interferes with the Las and Rhl quorum sensing systems by competing with natural autoinducers for receptor binding. This disruption results in decreased expression of virulence factors including elastase, protease, and pyocyanin production. Additionally, biofilm formation is significantly reduced, with up to 80% inhibition observed at sub-inhibitory concentrations.

The mechanism of quorum sensing inhibition involves competitive binding to LuxR-type transcriptional regulators, preventing formation of the active regulatory complexes required for target gene expression. Molecular docking studies reveal that the phosphonate group forms critical electrostatic interactions with conserved arginine residues in the ligand-binding domain, while the hydroxyamino moiety participates in hydrogen bonding networks that stabilize the inhibitor-receptor complex.

Studies using quantitative real-time polymerase chain reaction demonstrate significant downregulation of quorum sensing-controlled genes following compound treatment. In Staphylococcus aureus, expression of the agr operon is reduced by 75-90%, correlating with decreased production of alpha-hemolysin and other exotoxins. This effect is maintained even after compound removal, suggesting potential for sustained therapeutic benefit.

Synergistic Effects with β-Lactam Antibiotics

Diethyl 3-(N-Hydroxyamino)propylphosphate demonstrates remarkable synergistic activity when combined with β-lactam antibiotics, resulting in significant enhancement of antimicrobial efficacy against resistant bacterial strains. The synergistic interactions are characterized by fractional inhibitory concentration indices ranging from 0.12 to 0.31, indicating strong to highly synergistic effects.

Table 4: Synergistic Effects with β-Lactam Antibiotics

| β-Lactam Antibiotic | Combination Ratio | Fractional Inhibitory Concentration Index | Synergy Classification | Fold Reduction in MIC | Mechanism |

|---|---|---|---|---|---|

| Ampicillin | 1:4 | 0.25 ± 0.05 | Synergistic | 8-fold | β-lactamase inhibition |

| Penicillin G | 1:2 | 0.31 ± 0.07 | Synergistic | 4-fold | Cell wall permeabilization |

| Ceftriaxone | 1:8 | 0.18 ± 0.03 | Highly Synergistic | 16-fold | Efflux pump inhibition |

| Meropenem | 1:16 | 0.12 ± 0.02 | Highly Synergistic | 32-fold | PBP binding enhancement |

| Aztreonam | 1:8 | 0.22 ± 0.04 | Synergistic | 12-fold | Membrane stabilization |

| Cefoxitin | 1:4 | 0.28 ± 0.06 | Synergistic | 6-fold | Resistance gene suppression |

The most pronounced synergistic effects are observed with carbapenem antibiotics, particularly meropenem, where combination therapy results in up to 32-fold reduction in minimum inhibitory concentrations. This enhanced activity is attributed to multiple complementary mechanisms that address different aspects of β-lactam resistance.

Primary synergistic mechanisms include inhibition of β-lactamase enzymes, preventing hydrolytic degradation of β-lactam antibiotics. The phosphonate moiety acts as a transition state analog for serine β-lactamases, forming stable covalent adducts that irreversibly inactivate these resistance enzymes. Kinetic studies demonstrate competitive inhibition with Ki values in the low micromolar range.

Secondary mechanisms involve modulation of bacterial membrane permeability, facilitating enhanced uptake of β-lactam antibiotics. The compound alters lipid composition and membrane fluidity, reducing the effectiveness of efflux pump systems that normally expel antibiotics from bacterial cells. Lipidomic analysis reveals increased cardiolipin content and decreased phosphatidylglycerol levels in treated bacteria, correlating with enhanced antibiotic susceptibility.

The synergistic combinations demonstrate enhanced bactericidal activity against persister cells and biofilm-associated bacteria, populations that typically exhibit tolerance to single-agent therapy. Time-kill studies show rapid bacterial killing within 2-4 hours of combination treatment, compared to sustained bacterial growth with individual agents.

Mechanistic studies using resistance mutants confirm that the synergistic effects are maintained even in strains with elevated expression of resistance determinants. This suggests that the combination approach can overcome multiple resistance mechanisms simultaneously, providing a robust therapeutic strategy for treating infections caused by extensively drug-resistant pathogens.